Trimethyl methanetricarboxylate

Descripción general

Descripción

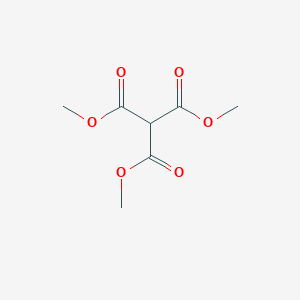

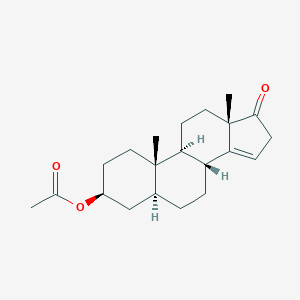

Trimethyl methanetricarboxylate is a chemical compound with the molecular formula C7H10O6 . It is also known by other names such as Trimethylmethanetricarboxylate, Methanetricarboxylic acid, trimethyl ester, and Trimethyl methane tricarboxylate .

Molecular Structure Analysis

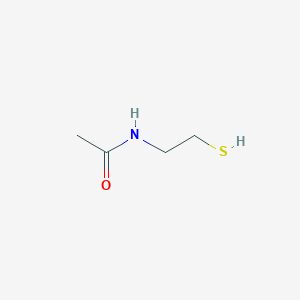

The InChI code for Trimethyl methanetricarboxylate is 1S/C7H10O6/c1-11-5(8)4(6(9)12-2)7(10)13-3/h4H,1-3H3 . The Canonical SMILES representation is COC(=O)C(C(=O)OC)C(=O)OC .

Chemical Reactions Analysis

Methanetricarboxylates, such as Trimethyl methanetricarboxylate, have been used in reactions that restrict alkyl halides to monoalkylation . The unwanted carboxyl group can be removed by treatment with Sodium alkoxide, Lithium diisopropylamide (LDA), or Boron trichloride (BCl3) .

Physical And Chemical Properties Analysis

Trimethyl methanetricarboxylate has a molecular weight of 190.15 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass is 190.04773803 g/mol . The Topological Polar Surface Area is 78.9 Ų . The Heavy Atom Count is 13 .

Aplicaciones Científicas De Investigación

Mitsunobu Reaction

Trimethyl methanetricarboxylate is used in the Mitsunobu reaction, a dehydrative coupling of a primary or secondary alcohol to a pronucleophile . This reaction is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine . The Mitsunobu reaction has been applied to the synthesis of pharmaceuticals and their precursors .

Synthesis of Novel Inhibitors

Trimethyl methanetricarboxylate is used in the synthesis of novel inhibitors of Hsp90 . Hsp90 is a heat shock protein that plays a key role in the regulation of many cellular processes. Inhibitors of Hsp90 are being investigated for their potential use in the treatment of cancer .

Preparation of Dihydroquinoline-3-carboxylic Acids

Trimethyl methanetricarboxylate is used in the preparation of novel dihydroquinoline-3-carboxylic acids . These compounds function as HIV-1 integrase inhibitors, which are important in the development of antiretroviral therapies for the treatment of HIV/AIDS .

Use as a “Blocked” Malonic Ester

Methanetricarboxylates, such as Trimethyl methanetricarboxylate, have been used as “blocked” malonic esters . This restricts reaction with alkyl halides to monoalkylation. The unwanted carboxyl group can be removed by treatment with Na alkoxide, LDA or BCl3 .

2-Carbon Chain Extension Method

Trimethyl methanetricarboxylate provides a useful 2-carbon chain extension method that adds to Michael acceptors under phase-transfer conditions . This is a valuable tool in organic synthesis, allowing for the construction of complex molecules from simpler precursors .

Safety and Hazards

Trimethyl methanetricarboxylate is classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, and using personal protection . In case of skin contact, it is advised to wash off with soap and plenty of water . If swallowed, rinse mouth with water .

Propiedades

IUPAC Name |

trimethyl methanetricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O6/c1-11-5(8)4(6(9)12-2)7(10)13-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOIMFITGLLJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152177 | |

| Record name | Trimethyl methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl methanetricarboxylate | |

CAS RN |

1186-73-8 | |

| Record name | 1,1,1-Trimethyl methanetricarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethyl methanetricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethyl methanetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Z)-2-Phenylethenyl]pyridine](/img/structure/B73921.png)

![2-[(E)-2-(furan-2-yl)ethenyl]furan](/img/structure/B73928.png)